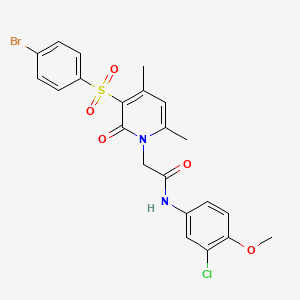![molecular formula C18H18N4O2S B2490046 N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478062-89-4](/img/structure/B2490046.png)
N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic compounds known for their complexity and potential biological activity. Heterocyclic compounds, particularly those containing pyridine, pyrrole, and thiophene rings, are of significant interest due to their diverse chemical properties and applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions, cyclization, and substitutions. For example, compounds have been synthesized by reacting amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride or amines, leading to various heterocyclic derivatives with potential antianaphylactic activity (Wagner et al., 1993). These methods highlight the complexity and the careful selection of conditions required for the synthesis of such compounds.
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves crystallography and spectroscopy to elucidate the arrangement of atoms within the molecule. For instance, the crystal structure of N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide revealed a nearly planar hydrazinecarboxamide unit and interactions such as hydrogen bonds and π–π stacking, contributing to the compound's stability (Kant et al., 2012).
Chemical Reactions and Properties
Heterocyclic compounds like the one often undergo various chemical reactions, including nucleophilic substitutions, additions, and cyclizations. These reactions can alter the chemical properties of the compounds, such as solubility, reactivity, and biological activity. For example, reactions of hydrazonoyl halides with different reagents led to the synthesis of various heterocyclic compounds, illustrating the versatility of these molecules in chemical synthesis (Abdelhamid & Alkhodshi, 2005).
Aplicaciones Científicas De Investigación
Smart Window Applications
- The application of a related thienylpyrrole derivative, specifically for smart window technologies, was studied by Soğancı et al. (2016). They found that using hydrazine in the synthesis process significantly improved the optical properties of the related polymer, which is promising for smart window applications (Soğancı et al., 2016).
Molecular Structure and Interaction Studies
- Research by Kant et al. (2012) on a similar compound involving hydrazinecarboxamide highlighted the importance of understanding molecular structures and interactions. They found specific bonding patterns and π–π stacking interactions in the crystal structure, which are crucial for applications in molecular design (Kant et al., 2012).
Synthesis and Properties of Complexes
- Research by Ota et al. (1999) into oxo-centered triruthenium complexes with 2,6-dimethylphenyl isocyanide as a terminal ligand offers insights into the synthesis and properties of such complexes, relevant to the study of N-(2,6-dimethylphenyl)-based compounds (Ota et al., 1999).
Antimicrobial Activity Studies
- Synthesis and antimicrobial activity studies by Sytnik et al. (2018) on N-aryliden-2-oxo-3,3-diphenyl-2,3-dihydro-1H-thieno[3,4-b]pyrrol-6-carbohydrazides reveal the potential of similar compounds in biomedical applications, particularly in developing new antimicrobial agents (Sytnik et al., 2018).
Synthesis of Novel Azoles and Azines
- Ahmed (2002) explored the synthesis of new azoles and azines, demonstrating the versatility of compounds related to N-(2,6-dimethylphenyl) in creating a wide range of heterocyclic compounds (Ahmed, 2002).
Heterocyclic Synthesis for Biomedical Applications
- The work by Rozentsveig et al. (2022) on heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in hydrazine hydrate-KOH, leading to the formation of thiophene and pyrrole derivatives, shows the potential of N-(2,6-dimethylphenyl)-related compounds in pharmaceutical and medicinal chemistry (Rozentsveig et al., 2022).
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-6-5-7-13(2)15(12)19-18(24)21-20-17(23)16-14(8-11-25-16)22-9-3-4-10-22/h3-11H,1-2H3,(H,20,23)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYTVCSSWYMSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)
![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)







